molecular formula C12H17N B1423895 3-(2-Methylbenzyl)pyrrolidine CAS No. 887594-99-2

3-(2-Methylbenzyl)pyrrolidine

Cat. No.: B1423895
CAS No.: 887594-99-2
M. Wt: 175.27 g/mol
InChI Key: JJELETAWVRDDPP-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of catalyst and solvent can be optimized to achieve higher yields and purity.

    Types of Reactions:

    • Oxidation: 3-(2-Methylbenzyl)pyrrolidine can undergo oxidation reactions to form various oxidized products, such as pyrrolidone derivatives.

    • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen, leading to the formation of different substituted pyrrolidines.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

    • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

    Major Products Formed:

    • Oxidation Products: Pyrrolidone derivatives, which are useful in various chemical syntheses.

    • Reduction Products: Amines and alcohols, which have applications in pharmaceuticals and organic synthesis.

    • Substitution Products: Substituted pyrrolidines, which can be used as intermediates in the synthesis of more complex molecules.

    Scientific Research Applications

    3-(2-Methylbenzyl)pyrrolidine has several applications in scientific research:

    • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    • Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

    • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    • Industry: The compound is used in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism by which 3-(2-Methylbenzyl)pyrrolidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or disease being targeted.

    Comparison with Similar Compounds

    • 3-(4-Methylbenzyl)pyrrolidine

    • 3-(3-Methylbenzyl)pyrrolidine

    • 3-(2-Methylbenzyl)piperidine

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    Properties

    IUPAC Name

    3-[(2-methylphenyl)methyl]pyrrolidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JJELETAWVRDDPP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1CC2CCNC2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H17N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70696398
    Record name 3-[(2-Methylphenyl)methyl]pyrrolidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70696398
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    175.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    887594-99-2
    Record name 3-[(2-Methylphenyl)methyl]pyrrolidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70696398
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    3-(2-Methylbenzyl)pyrrolidine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.